molecular formula C11H10N2S B14228053 4-Pyridinamine, 3-(phenylthio)- CAS No. 509076-67-9

4-Pyridinamine, 3-(phenylthio)-

Cat. No.: B14228053
CAS No.: 509076-67-9
M. Wt: 202.28 g/mol
InChI Key: BIGJFKSEOHFIMH-UHFFFAOYSA-N
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Description

4-Pyridinamine, 3-(phenylthio)- is a pyridine derivative featuring a phenylthio (-SPh) substituent at the 3-position and an amine group at the 4-position. These compounds are characterized by a sulfur atom bridging aromatic systems, which enhances their interaction with biological targets, particularly fungal enzymes or membranes.

Properties

CAS No.

509076-67-9

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

3-phenylsulfanylpyridin-4-amine

InChI

InChI=1S/C11H10N2S/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13)

InChI Key

BIGJFKSEOHFIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3-(phenylthio)- typically involves the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinamine, 3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pyridinamine, 3-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The following analysis compares 4-Pyridinamine, 3-(phenylthio)- with structurally and functionally related compounds, focusing on substituent effects, bioactivity, and synthetic strategies.

Structural Analogues and Substituent Effects

2.1.1. 3-(Phenylthio)quinolinium Iodides These compounds, such as 11a-p (N-ω-cyclohexylpentyl or phenylpentyl derivatives), demonstrate that opening the benzo[b]thiophene ring in tetracyclic parent structures increases antifungal activity by up to 300-fold. For example, compound 11p showed MIC values of 0.8 µg/mL against Candida albicans, compared to 250 µg/mL for the parent compound . Key structural features include:

  • Phenylthio group : Enhances lipophilicity and membrane penetration.
  • N-alkyl chains : Cyclohexylpentyl substituents improve selectivity and activity over phenylpentyl analogs .

2.1.2. 3-Chloro-N-phenyl-phthalimide This compound (Fig. 1, ) lacks the pyridinamine core but shares a sulfur-linked aromatic system. It is primarily used in polymer synthesis, highlighting the role of sulfur in stabilizing aromatic interactions. However, it lacks significant antifungal activity compared to 3-(phenylthio)quinolinium derivatives .

2.1.3. 4-Pyridinamine, 3-(3-methyl-5-isoxazolyl)-2-phenyl- This derivative (CAS 141104-32-7, ) replaces the phenylthio group with a methyl-isoxazole moiety.

Antifungal Activity and Selectivity

Table 1: Antifungal Activity of Selected Compounds

Compound MIC (µg/mL) C. albicans MIC (µg/mL) C. neoformans Cytotoxicity (Vero cells, IC₅₀, µg/mL) Selectivity Index (SI)
3-(Phenylthio)quinolinium (11p ) 0.8 1.2 >10 >12.5
Amphotericin B 0.5 0.7 1.0 2.0
Parent tetracyclic compound 250 300 N/A N/A

Key findings:

  • Enhanced potency : Ring-opening and phenylthio substitution drastically reduce MIC values .
  • Lower cytotoxicity: Most 3-(phenylthio)quinolinium compounds exhibit IC₅₀ >10 µg/mL in Vero cells, outperforming amphotericin B (IC₅₀ = 1.0 µg/mL) .
  • Substituent impact : Trifluoromethyl groups (e.g., 11n-p ) increase SI against C. neoformans by >2-fold compared to amphotericin B .

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